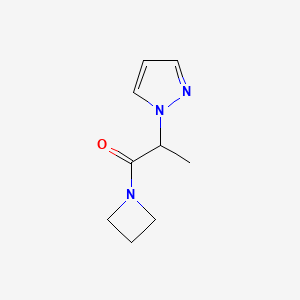![molecular formula C23H21N3O3 B2900560 4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2320583-03-5](/img/structure/B2900560.png)
4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one, also known as BPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The exact mechanism of action of 4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one is not yet fully understood, but it is believed to act as a modulator of several different neurotransmitter systems. This compound has been shown to interact with several different receptor types, including dopamine D2 receptors, serotonin 5-HT1A receptors, and alpha-2 adrenergic receptors. These interactions could lead to changes in neurotransmitter release and activity, which could ultimately affect a variety of physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, this compound has been shown to modulate the activity of several different enzymes, including monoamine oxidase and acetylcholinesterase. This compound has also been shown to have antioxidant properties, which could have implications for the treatment of a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one in lab experiments is its ability to modulate several different neurotransmitter systems. This could make it a useful tool for studying the effects of neurotransmitter activity on a variety of physiological processes. However, one of the limitations of using this compound is that its exact mechanism of action is not yet fully understood, which could make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several different areas of study that could be pursued in the future to further our understanding of 4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one and its potential applications. One area of study could be to investigate the effects of this compound on different neurotransmitter systems in more detail, to better understand its mechanism of action. Another area of study could be to investigate the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders. Finally, future research could investigate the potential use of this compound as a tool for studying the effects of neurotransmitter activity on a variety of physiological processes.
Métodos De Síntesis
4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 4-bromobenzophenone with potassium tert-butoxide to form the corresponding potassium salt. This compound is then reacted with 4-hydroxybenzaldehyde to form the intermediate product, which is then reacted with 2-chloropyridine to form the final product, this compound.
Aplicaciones Científicas De Investigación
4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of study is in the field of neuroscience, where this compound has been shown to have a variety of effects on the central nervous system. This compound has been shown to modulate the activity of several different neurotransmitters, including dopamine, serotonin, and noradrenaline, which could have implications for the treatment of a variety of neurological disorders.
Propiedades
IUPAC Name |
4-[2-(4-phenylphenoxy)acetyl]-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-22-16-25(14-15-26(22)21-8-4-5-13-24-21)23(28)17-29-20-11-9-19(10-12-20)18-6-2-1-3-7-18/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPUFWHNSDLDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

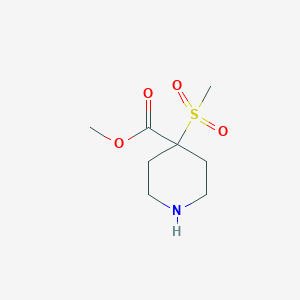
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2900479.png)
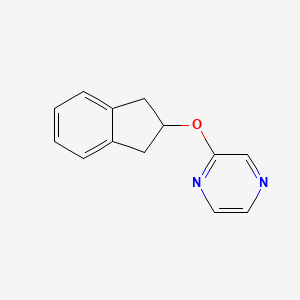




![N-(3,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900491.png)
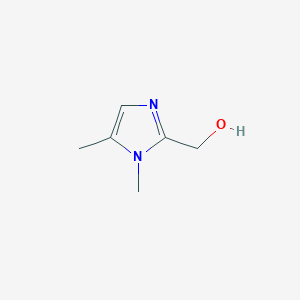

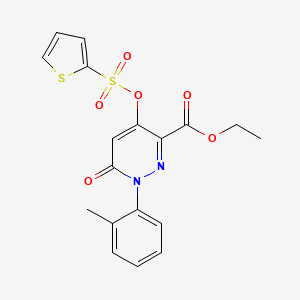

![Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2900498.png)
